molecular formula C23H28ClNO2S B15006222 N-[1-(Adamantan-1-YL)propyl]-4-chloronaphthalene-1-sulfonamide

N-[1-(Adamantan-1-YL)propyl]-4-chloronaphthalene-1-sulfonamide

Katalognummer: B15006222
Molekulargewicht: 418.0 g/mol
InChI-Schlüssel: SAXWMQLJKVDLJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(Adamantan-1-YL)propyl]-4-chloronaphthalene-1-sulfonamide is a complex organic compound that combines the structural features of adamantane, naphthalene, and sulfonamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Adamantan-1-YL)propyl]-4-chloronaphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the alkylation of adamantane with propylene in the presence of acid catalysts to form 1-n-propyladamantane . This intermediate is then reacted with 4-chloronaphthalene-1-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(Adamantan-1-YL)propyl]-4-chloronaphthalene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the functional groups present in the compound.

Wissenschaftliche Forschungsanwendungen

N-[1-(Adamantan-1-YL)propyl]-4-chloronaphthalene-1-sulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[1-(Adamantan-1-YL)propyl]-4-chloronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the adamantane and naphthalene moieties contribute to the compound’s overall stability and lipophilicity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Eigenschaften

Molekularformel

C23H28ClNO2S

Molekulargewicht

418.0 g/mol

IUPAC-Name

N-[1-(1-adamantyl)propyl]-4-chloronaphthalene-1-sulfonamide

InChI

InChI=1S/C23H28ClNO2S/c1-2-22(23-12-15-9-16(13-23)11-17(10-15)14-23)25-28(26,27)21-8-7-20(24)18-5-3-4-6-19(18)21/h3-8,15-17,22,25H,2,9-14H2,1H3

InChI-Schlüssel

SAXWMQLJKVDLJD-UHFFFAOYSA-N

Kanonische SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C5=CC=CC=C54)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.